molecular formula C14H16N2OS2 B5326834 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5326834
M. Wt: 292.4 g/mol
InChI Key: LKFMSLVKLDBRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline, also known as DTQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DTQ is a heterocyclic compound that contains both a thiazole ring and a tetrahydroquinoline ring. This compound has shown promise as a potential drug candidate due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to interact with certain receptors in the brain that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, this compound has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure and properties. This compound has a heterocyclic structure that makes it different from other compounds that are commonly used in scientific research. This unique structure may allow for the development of new drugs and therapies that are more effective than current treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of new cancer therapies. This compound has shown promise as a potential drug candidate for the treatment of various types of cancer. Future research may focus on optimizing the structure of this compound to improve its efficacy and reduce its toxicity. Another area of interest is in the development of new therapies for Alzheimer's disease. This compound has shown potential as a drug candidate for the treatment of this disease, and future research may focus on further elucidating its mechanism of action and optimizing its structure for use in clinical trials.

Synthesis Methods

The synthesis of 1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline can be achieved through a multistep process involving the reaction of various reagents. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5-dihydro-1,3-thiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-4-carboxylic acid to form this compound.

Scientific Research Applications

1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in scientific research. One area of interest is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-13(10-19-14-15-7-9-18-14)16-8-3-5-11-4-1-2-6-12(11)16/h1-2,4,6H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFMSLVKLDBRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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